molecular formula C21H24N2O4S B2715296 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone CAS No. 919019-23-1

5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone

Cat. No.: B2715296
CAS No.: 919019-23-1
M. Wt: 400.49
InChI Key: JZUVKYVFYMESDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone is a complex organic compound with the molecular formula C21H24N2O4S and a molecular weight of 400.4913 This compound is notable for its unique structure, which includes an indole moiety, a sulfonamide group, and a methoxyphenyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions The sulfonamide group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with an amine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Indoxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone involves its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of fatty acids into pro-inflammatory mediators . This inhibition can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone is unique due to the presence of the cyclopentylamino sulfonyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other indole and imidazole derivatives, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-1-(4-methoxybenzoyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-27-18-8-6-15(7-9-18)21(24)23-13-12-16-14-19(10-11-20(16)23)28(25,26)22-17-4-2-3-5-17/h6-11,14,17,22H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUVKYVFYMESDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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